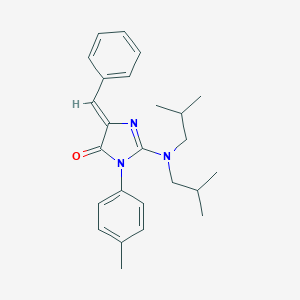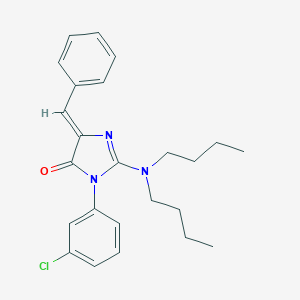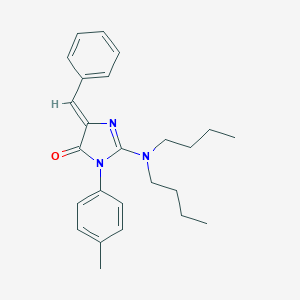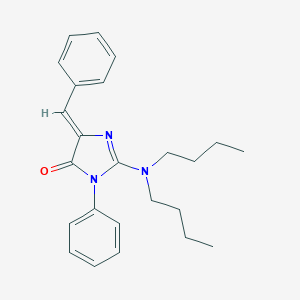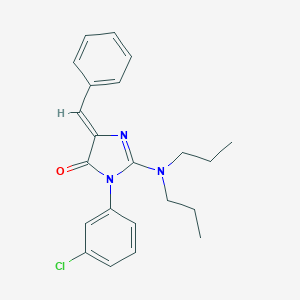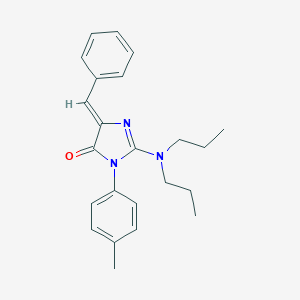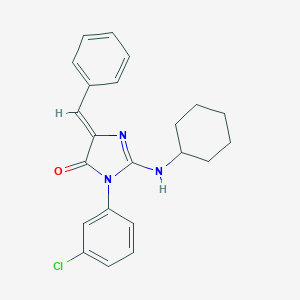![molecular formula C35H49NO2 B295986 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline, also known as DDQ, is a fluorescent dye that has been widely used in scientific research. DDQ is a member of the quinoline family and has been found to have a variety of applications in various fields of research due to its unique properties.
Wirkmechanismus
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline works by undergoing photo-induced electron transfer (PET) when exposed to light. This process results in a change in the fluorescence properties of this compound, which can be used to monitor biological processes. The PET process is highly dependent on the environment surrounding this compound, making it an ideal probe for studying biological systems.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is not known to have any significant biochemical or physiological effects. It has been used in numerous in vitro and in vivo studies without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline in lab experiments include its high sensitivity, selectivity, and low toxicity. This compound is also relatively easy to synthesize and can be used in a variety of applications. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in certain biological systems.
Zukünftige Richtungen
There are numerous future directions for the use of 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. This compound could also be used in the development of new fluorescent dyes with improved properties. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesemethoden
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline can be synthesized through a two-step process. The first step involves the synthesis of 4-(dodecyloxy)benzaldehyde, which is then reacted with 8-hydroxyquinoline to produce this compound. This process has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline has been extensively used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to investigate various biological processes, such as protein-protein interactions, enzyme kinetics, and cell signaling pathways. This compound has also been used in the development of biosensors and in drug discovery.
Eigenschaften
Molekularformel |
C35H49NO2 |
|---|---|
Molekulargewicht |
515.8 g/mol |
IUPAC-Name |
2-[(Z)-2-(4-dodecoxyphenyl)ethenyl]-8-hexoxyquinoline |
InChI |
InChI=1S/C35H49NO2/c1-3-5-7-9-10-11-12-13-14-16-28-37-33-26-21-30(22-27-33)20-24-32-25-23-31-18-17-19-34(35(31)36-32)38-29-15-8-6-4-2/h17-27H,3-16,28-29H2,1-2H3/b24-20- |
InChI-Schlüssel |
DUVGZEPKBSFNHK-GFMRDNFCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C\C2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


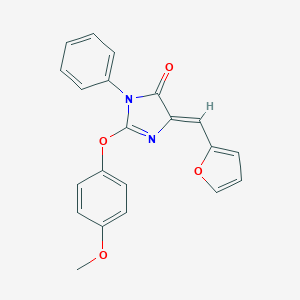
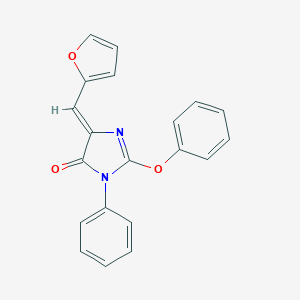
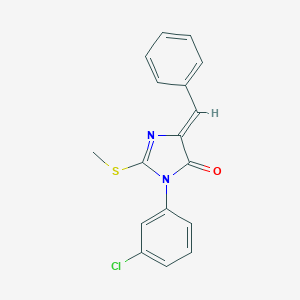
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)



